molecular formula C22H28N2O4 B12298124 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid

2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid

Cat. No.: B12298124
M. Wt: 384.5 g/mol
InChI Key: KSVWPQFHTVGGLP-UHFFFAOYSA-N
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Preparation Methods

The preparation of RU 51057 involves the synthesis of Trandolapril, followed by its metabolic conversion to Trandolaprilat and subsequently to RU 51057. The synthetic route for Trandolapril typically involves the reaction of a diketopiperazine intermediate with an appropriate acylating agent under controlled conditions

Chemical Reactions Analysis

RU 51057 undergoes various chemical reactions, including:

Scientific Research Applications

RU 51057 has several scientific research applications, including:

Mechanism of Action

RU 51057 exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure . The molecular targets involved include the angiotensin-converting enzyme and related pathways that regulate blood pressure and fluid balance.

Comparison with Similar Compounds

RU 51057 is similar to other angiotensin-converting enzyme inhibitors such as Lisinopril, Enalaprilat, and Ramiprilat. RU 51057 is unique due to its specific diketopiperazine structure, which may confer distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include:

  • Lisinopril
  • Enalaprilat
  • Ramiprilat

These compounds share a common mechanism of action but differ in their chemical structures and specific clinical applications.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid

InChI

InChI=1S/C22H28N2O4/c1-14-20(25)24-17-10-6-5-9-16(17)13-19(24)21(26)23(14)18(22(27)28)12-11-15-7-3-2-4-8-15/h2-4,7-8,14,16-19H,5-6,9-13H2,1H3,(H,27,28)

InChI Key

KSVWPQFHTVGGLP-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C3CCCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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